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An In-Depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and

Applications in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a

privileged scaffold, a structural motif consistently found in a multitude of pharmacologically

active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in

various binding interactions have cemented its role as a cornerstone in drug design.[1] This

guide focuses on a particularly valuable derivative: 1-Cyclopropyl-4-iodo-1H-pyrazole.

The strategic incorporation of a cyclopropyl group at the N1 position and an iodine atom at the

C4 position transforms the simple pyrazole core into a highly versatile and powerful building

block. The cyclopropyl moiety is often employed to enhance metabolic stability, improve binding

affinity, and modulate lipophilicity. Concurrently, the iodo-substituent at the electron-rich C4

position serves as an exceptionally versatile synthetic handle, enabling a vast array of carbon-

carbon and carbon-heteroatom bond-forming reactions.[3][4]

Authored from the perspective of a Senior Application Scientist, this document provides an in-

depth exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole. It is intended for researchers,

scientists, and drug development professionals, offering not just protocols, but the underlying

chemical logic and strategic insights required to effectively utilize this reagent in complex

synthetic campaigns. We will delve into its synthesis, spectroscopic identity, key reactivity
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patterns—most notably in palladium-catalyzed cross-coupling reactions—and its strategic

importance in the generation of novel chemical entities for drug discovery.[5][6]

Physicochemical and Spectroscopic
Characterization
Verifying the identity and purity of a starting material is the foundation of any successful

synthetic protocol. 1-Cyclopropyl-4-iodo-1H-pyrazole is typically an off-white or crystalline

solid.[4] Its key physical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of 1-Cyclopropyl-4-iodo-1H-pyrazole

Property Value Reference

CAS Number 1239363-40-6 [7][8]

Molecular Formula C₆H₇IN₂ [8][9]

Molecular Weight 234.04 g/mol [8][9]

Appearance
Off-white or grayish-brown

crystalline powder
[4]

Storage
Sealed in a dry, room

temperature environment
[8]

Spectroscopic Analysis
The structural features of 1-Cyclopropyl-4-iodo-1H-pyrazole give rise to a distinct

spectroscopic fingerprint.

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key

expected resonances include signals for the two pyrazole ring protons (H3 and H5), which

will appear as distinct singlets. A downfield shift is expected for these protons compared to

unsubstituted pyrazole due to the electronic effects of the substituents.[10] The cyclopropyl

group will present as a set of multiplets in the aliphatic region, corresponding to the methine

proton and the two pairs of diastereotopic methylene protons.[11]
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¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the three

pyrazole ring carbons and the three carbons of the cyclopropyl group. The C4 carbon,

directly attached to the iodine, will exhibit a characteristic upfield shift due to the heavy atom

effect.

Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M+) at

m/z 234, consistent with the compound's molecular weight. The isotopic pattern will be

characteristic of a molecule containing one iodine atom.[11]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching

vibrations for the aromatic pyrazole ring and the aliphatic cyclopropyl group, as well as C=C

and C=N stretching frequencies within the heterocyclic core.[10][11]

Strategic Synthesis of 1-Cyclopropyl-4-iodo-1H-
pyrazole
The synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole is a logical two-step process starting from

the parent pyrazole. The strategy involves first the N-alkylation to install the cyclopropyl group,

followed by a regioselective iodination at the C4 position.
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Step 1: N-Cyclopropylation

Step 2: Regioselective C4-Iodination
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Caption: Proposed two-step synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
(Precursor)
This protocol describes the N-alkylation of pyrazole. The choice of a robust base like potassium

carbonate and a polar aprotic solvent like DMF facilitates the Sɴ2 reaction.

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon),

add 4-bromo-1H-pyrazole (1.0 eq.).

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to create a solution.

Add powdered potassium carbonate (K₂CO₃, 2.0 eq.).

Reagent Addition: Add (bromomethyl)cyclopropane or a similar cyclopropylating agent (1.0-

1.2 eq.) dropwise to the stirring mixture.[12]
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Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.

Protocol 2: Iodination of 1-Cyclopropyl-1H-pyrazole
This step introduces the iodine at the C4 position. The pyrazole ring is electron-rich, and the C4

position is the most nucleophilic site for electrophilic aromatic substitution.[3] Using molecular

iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) generates a potent

electrophilic iodine species (I⁺) in situ, driving the reaction with high regioselectivity.[13]

Reaction Setup: In a flask protected from light, dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq.)

in a suitable solvent such as acetonitrile.

Reagent Addition: Add molecular iodine (I₂, 1.1 eq.) to the solution.

Initiation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Ceric Ammonium

Nitrate (CAN) (or another suitable oxidant) in the same solvent.

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.

Monitor for the disappearance of the starting material by TLC.

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove

excess iodine. Extract the product with a suitable organic solvent (e.g., dichloromethane or

ethyl acetate).

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, and concentrate. The final product, 1-Cyclopropyl-4-iodo-1H-pyrazole, can be

purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility
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The synthetic power of 1-Cyclopropyl-4-iodo-1H-pyrazole lies in the reactivity of its carbon-

iodine bond. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling

reactions due to the C-I bond's lower dissociation energy, which facilitates the rate-limiting

oxidative addition step.[14][15] This makes the title compound an ideal partner for constructing

complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C(sp²)-C(sp²) bonds.[16] It is invaluable for synthesizing biaryl and heteroaryl

structures, which are prevalent motifs in pharmaceuticals.[17]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling 1-Cyclopropyl-4-iodo-1H-pyrazole with

an arylboronic acid. The choice of catalyst, base, and solvent is critical and may require
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optimization for specific substrates.[17][18]

Reaction Setup: To a Schlenk flask or microwave vial, add 1-Cyclopropyl-4-iodo-1H-
pyrazole (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base (e.g.,

K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

Repeat this cycle three times to ensure anaerobic conditions.

Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an

organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O).

Reaction Execution: Heat the reaction mixture with stirring. Temperatures typically range

from 80-110 °C. For microwave-assisted reactions, temperatures of 90-120 °C for 5-20

minutes are common.[17][19] Monitor progress by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water.

Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash

with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column

chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between

an aryl halide and a terminal alkyne.[15][20] This reaction is instrumental in synthesizing

arylalkynes, which are important intermediates and structural components in many biologically

active molecules.[21]
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Palladium Cycle Copper Cycle
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Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[21]

This protocol details a standard procedure for the Sonogashira reaction. The copper(I) salt

(typically CuI) acts as a co-catalyst, essential for the formation of the copper acetylide

intermediate.[21][22]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Cyclopropyl-4-
iodo-1H-pyrazole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and

copper(I) iodide (CuI, 4 mol%).

Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a

suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a

solvent.
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Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring mixture.

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C)

until the starting material is consumed, as monitored by TLC.

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite

to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and

purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery
The 1-cyclopropyl-4-substituted-pyrazole framework is a fertile ground for identifying novel

therapeutic agents. The core scaffold provides a rigid and metabolically stable platform, while

the C4 position acts as a key vector for modification, allowing chemists to systematically probe

the binding pocket of a biological target.

Parallel Synthesis via Cross-Coupling
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Caption: Strategic use of 1-Cyclopropyl-4-iodo-1H-pyrazole in discovery chemistry.

By leveraging the cross-coupling reactions described, a single intermediate can be rapidly

diversified into a large library of analogues, each bearing a different substituent at the C4

position. This approach is highly efficient for structure-activity relationship (SAR) studies aimed

at optimizing potency, selectivity, and pharmacokinetic profiles. Pyrazole derivatives are widely

explored as inhibitors of kinases, GPCRs, and other enzyme classes, with applications in

oncology, inflammation, and infectious diseases.[23][24][25] The use of this specific building

block by major pharmaceutical companies underscores its value in contemporary drug

discovery programs.[5]

Safety and Handling
As a halogenated organic compound, 1-Cyclopropyl-4-iodo-1H-pyrazole requires careful

handling in a well-ventilated area or chemical fume hood.[26]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.[27][28]

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[29] In case of

inhalation, move to fresh air.[28]

Skin Contact: Causes skin irritation.[29] In case of contact, wash immediately with plenty of

soap and water.[28]

Eye Contact: Causes serious eye irritation.[29] In case of contact, rinse cautiously with water

for several minutes.[28]

Ingestion: Harmful if swallowed.[29] If ingested, call a poison center or doctor.[28]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[28]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion
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1-Cyclopropyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool

for molecular innovation. Its synthesis is straightforward, and its characterization is

unambiguous. The true value of this compound is realized in its application, where the robust

and reactive C-I bond provides a gateway to immense structural diversity through reliable and

versatile cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical

sectors, mastering the use of this building block opens the door to the efficient and rapid

development of novel compounds with potentially significant biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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